molecular formula C21H24ClN3O3 B4074959 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

Cat. No. B4074959
M. Wt: 401.9 g/mol
InChI Key: JDBXLIHDPSKHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is a synthetic compound that has been widely researched due to its potential therapeutic applications. This compound is commonly referred to as CPPA and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Potential in Pesticide Development

2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide and its derivatives have been explored for potential applications in pesticide development. A study by Olszewska et al. (2011) characterized N-derivatives of similar compounds through X-ray powder diffraction, suggesting their potential as pesticides. The study presented experimental data including peak positions, relative peak intensities, and unit-cell parameters, which are crucial for understanding the physical properties of these compounds (Olszewska, Tarasiuk, & Pikus, 2011).

Antimicrobial and Anticancer Properties

Another important area of research for this compound is its antimicrobial and anticancer properties. Mehta et al. (2019) synthesized derivatives of 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide and evaluated their in vitro antimicrobial and anticancer activities. Their findings indicated significant antimicrobial activity comparable to standard drugs and promising anticancer activity, highlighting the potential of these compounds in medical applications (Mehta et al., 2019).

Synthesis and Characterization

The synthesis and characterization of similar compounds also form a significant part of the research. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide by Tao Jian-wei (2009) involved investigating the effects of feed composition, reaction temperature, and time on yield. This research provides insight into the synthetic methods and optimization of conditions for producing derivatives of 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide, which is important for both pharmaceutical and agricultural applications (Tao Jian-wei, 2009).

Molecular Docking and Biological Potentials

The exploration of these compounds in molecular docking and biological potential studies is another key area. For instance, the synthesis of new derivatives for evaluation in antimicrobial activities and their molecular docking studies contribute to understanding how these compounds interact at the molecular level, which is critical in drug development (Patel & Shaikh, 2011).

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c1-2-21(27)25-13-11-24(12-14-25)18-9-5-4-8-17(18)23-20(26)15-28-19-10-6-3-7-16(19)22/h3-10H,2,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBXLIHDPSKHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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